
6-(benzyloxy)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of pyrimidine derivatives like the one often involves multi-step reactions, utilizing catalysis and specific reactants to achieve the desired compound. For example, ethyl 4-(4-(benzyloxy) phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate was synthesized using a Biginelli three-component cyclocondensation reaction, indicating the possibility of a similar method for synthesizing the compound (Mohan et al., 2014).
Molecular Structure Analysis The molecular structure of pyrimidine derivatives, including the compound in focus, is typically characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS. These methods provide detailed information on the molecular framework and functional groups present in the compound, as seen in studies like the synthesis and characterization of related pyrimidine derivatives (Mohan et al., 2014).
Chemical Reactions and Properties Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and interactions with catalysts like SiCl4 to form compounds with potential antioxidant and radioprotective activities. This reactivity pattern suggests that the compound may also engage in similar chemical behaviors (Mohan et al., 2014).
Physical Properties Analysis The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Studies on similar compounds offer insights into these aspects, aiding in the prediction of the physical characteristics of the compound .
Chemical Properties Analysis The chemical properties, including reactivity with other compounds, potential for forming derivatives, and stability under different conditions, are essential for comprehensively understanding pyrimidine derivatives. The synthesis and characterization processes provide valuable data on these properties, informing their application in scientific research (Mohan et al., 2014).
科学的研究の応用
Synthesis of Novel Compounds
Research has focused on synthesizing novel heterocyclic compounds derived from various chemical reactions. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored. These compounds were investigated for their anti-inflammatory and analgesic properties, indicating their potential application in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Properties
Several studies have synthesized and evaluated the antimicrobial properties of thienopyrimidine derivatives, indicating the potential of these compounds in treating microbial infections (Bhuiyan et al., 2006). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).
Antioxidant and Radioprotective Activities
The synthesis and characterization of specific pyrimidine derivatives for their in vitro antioxidant activity and in vivo radioprotection property have been explored, suggesting their application in protecting against oxidative stress and radiation-induced damage (Mohan et al., 2014).
特性
IUPAC Name |
N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-14-7-8-18(25)24(23-14)10-9-20-19(26)16-11-17(22-13-21-16)27-12-15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROWNGAHOHOHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

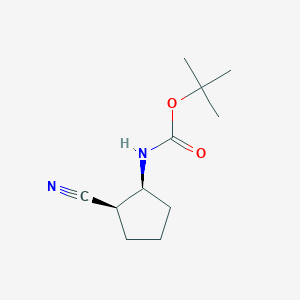

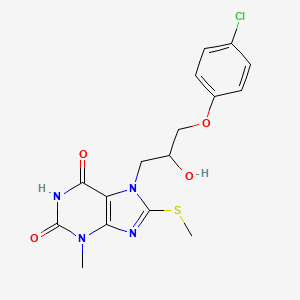
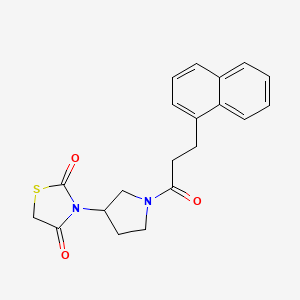


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)
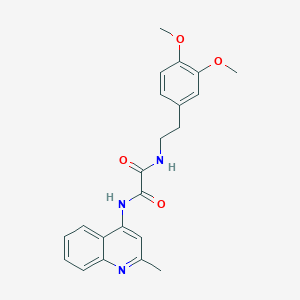

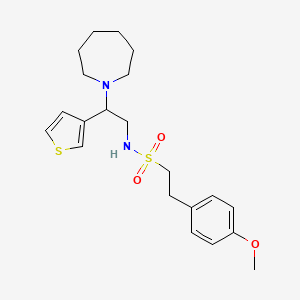
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)

![7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2489709.png)
